![molecular formula C12H14O4 B14375210 Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate CAS No. 89877-12-3](/img/structure/B14375210.png)
Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate is a chemical compound with the molecular formula C11H14O4. It is a derivative of bicyclo[2.2.1]heptene, a structure known for its rigidity and unique chemical properties. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction typically requires elevated temperatures and a catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism by which dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A cyclic olefin used in polymerization reactions.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Known for its use in organic synthesis.
Bicyclo[2.2.1]hept-2-ene, 2,3-dimethyl-: Another derivative with similar structural features.
Uniqueness
Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate stands out due to its specific functional groups and the resulting chemical reactivity. Its unique structure allows for diverse applications in synthesis and research, making it a valuable compound in various scientific fields.
Eigenschaften
CAS-Nummer |
89877-12-3 |
|---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
dimethyl 2-(2-bicyclo[2.2.1]hept-5-enylidene)propanedioate |
InChI |
InChI=1S/C12H14O4/c1-15-11(13)10(12(14)16-2)9-6-7-3-4-8(9)5-7/h3-4,7-8H,5-6H2,1-2H3 |
InChI-Schlüssel |
GYDJRSOLNHEROF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C1CC2CC1C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-Bis[(4-methoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375134.png)
![5,5'-[Ethane-1,2-diylbis(oxymethylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B14375139.png)
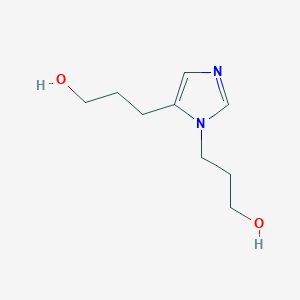
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14375156.png)
![{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid](/img/structure/B14375163.png)
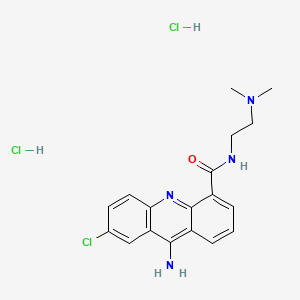


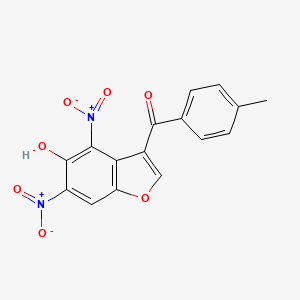
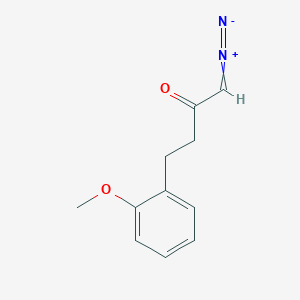

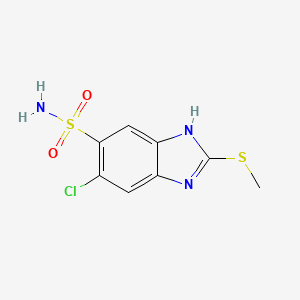
![6-Methyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14375218.png)
